molecular formula C13H19N3S B12597490 Spiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine], 1'-(5-isothiazolyl)- CAS No. 646057-00-3

Spiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine], 1'-(5-isothiazolyl)-

Cat. No.: B12597490
CAS No.: 646057-00-3
M. Wt: 249.38 g/mol
InChI Key: HKJPPDZNQYMSCE-UHFFFAOYSA-N
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Description

Spiro[1-azabicyclo[2.2.2]octane-2,3’-pyrrolidine], 1’-(5-isothiazolyl)- is a complex organic compound characterized by its unique spirocyclic structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[1-azabicyclo[2.2.2]octane-2,3’-pyrrolidine], 1’-(5-isothiazolyl)- typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

Spiro[1-azabicyclo[2.2.2]octane-2,3’-pyrrolidine], 1’-(5-isothiazolyl)- can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or alcohols, while substitution could introduce various functional groups like halides or amines .

Scientific Research Applications

Chemistry

In chemistry, Spiro[1-azabicyclo[2.2.2]octane-2,3’-pyrrolidine], 1’-(5-isothiazolyl)- is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies .

Biology

In biological research, this compound is studied for its potential interactions with biological targets, such as enzymes and receptors. Its spirocyclic structure can impart unique binding properties, making it a candidate for drug discovery .

Medicine

In medicine, Spiro[1-azabicyclo[2.2.2]octane-2,3’-pyrrolidine], 1’-(5-isothiazolyl)- is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases .

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties can be leveraged to create products with specific functionalities .

Mechanism of Action

The mechanism of action of Spiro[1-azabicyclo[2.2.2]octane-2,3’-pyrrolidine], 1’-(5-isothiazolyl)- involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecule. This can lead to various biological effects, depending on the nature of the target and the specific interactions involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiro[1-azabicyclo[2.2.2]octane-2,3’-pyrrolidine], 1’-(5-isothiazolyl)- is unique due to its specific spirocyclic structure and the presence of the isothiazolyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .

Properties

CAS No.

646057-00-3

Molecular Formula

C13H19N3S

Molecular Weight

249.38 g/mol

IUPAC Name

5-spiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine]-1'-yl-1,2-thiazole

InChI

InChI=1S/C13H19N3S/c1-5-14-17-12(1)15-8-4-13(10-15)9-11-2-6-16(13)7-3-11/h1,5,11H,2-4,6-10H2

InChI Key

HKJPPDZNQYMSCE-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCC1CC23CCN(C3)C4=CC=NS4

Origin of Product

United States

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